Salvinolone

Descripción general

Descripción

Salvinolone: is a diterpenoid compound isolated from the roots of various Salvia species, including Salvia prattii and Salvia prionitis . It is known for its antibacterial and cytotoxic activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The compound has a molecular formula of C20H26O3 and a molecular weight of 314.42 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Salvinolone can be synthesized in seven steps starting from the readily available enone . The synthesis involves several key steps, including the formation of intermediate compounds through various reactions such as oxidation and reduction .

Industrial Production Methods: An efficient preparative procedure for the separation of this compound from a crude diterpenes-rich sample of Salvia prattii involves non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC) . This method achieves high purity and large-scale preparation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Salvinolone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Aplicaciones Científicas De Investigación

Anticancer Activity

Salvinolone has demonstrated notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits significant activity against HeLa cells (human cervix carcinoma), with an IC50 value indicating effective inhibition of cell growth. Specifically, this compound's activity was compared to other compounds, revealing its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervix carcinoma) | 36.3 | |

| K562 (chronic myeloid leukemia) | 18.0 | |

| VERO (monkey kidney fibroblasts) | 4.5 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of hypoxia and ischemia. It has been identified as a potential treatment for acute brain injuries resulting from oxygen deficiency, such as those occurring during strokes or cardiac arrest. The compound acts as a selective agonist of kappa opioid receptors, which may contribute to its protective effects on neuronal cells.

Formulation Challenges

Despite its promising applications, this compound faces challenges related to formulation and delivery due to poor solubility and stability. Various delivery methods have been proposed:

- Intravenous Administration : Utilizing co-solvents or nanocrystal formulations to enhance bioavailability.

- Buccal Delivery Systems : Employing mucoadhesive gels or patches to facilitate absorption through the oral mucosa.

- Intranasal Delivery : Bypassing the blood-brain barrier for rapid therapeutic effects.

Case Studies

Several case studies highlight the successful application of this compound in research settings:

- A study demonstrated this compound's effectiveness in reducing tumor growth in animal models of cancer, showcasing its potential as an adjunct therapy.

- Another investigation focused on its antifungal properties against Candida species, establishing this compound's role in treating fungal infections.

Mecanismo De Acción

Salvinolone exerts its effects primarily through its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death . The exact molecular targets and pathways involved in its cytotoxic activity against tumor cells are still under investigation, but it is believed to induce apoptosis through mitochondrial pathways .

Comparación Con Compuestos Similares

- Tanshinone IIA

- Cryptotanshinone

- Ferruginol

Comparison: Salvinolone shares structural similarities with other diterpenoids such as tanshinone IIA, cryptotanshinone, and ferruginol . it is unique in its specific antibacterial and cytotoxic activities . While tanshinone IIA and cryptotanshinone also exhibit antibacterial properties, this compound’s activity against MRSA and VRE is particularly noteworthy .

Actividad Biológica

Salvinolone is a diterpenoid compound primarily derived from the plant Salvia divinorum. It has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

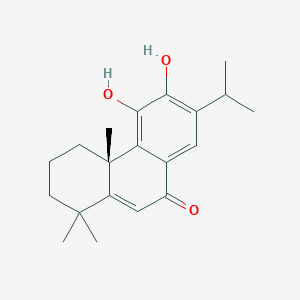

Chemical Structure and Properties

This compound is classified as an abietane-type diterpenoid with the molecular formula and a molecular weight of approximately 330.41 g/mol. Its structure features a unique arrangement that contributes to its biological activity, particularly through interactions with various biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human leukemia cells (HL60 and K562), with an IC50 value of 26.0 μM (approximately 8.15 μg/ml) . The compound's mechanism appears to involve the inhibition of prolyl oligopeptidase (POP), achieving a 79% inhibition at a concentration of 10 μg/ml .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HL60 | 26.0 | Cytotoxic |

| K562 | Not specified | Cytotoxic |

2. Inhibition of Enzymes

This compound has demonstrated significant inhibitory activity against several enzymes:

- Prolyl Oligopeptidase (POP) : 79% inhibition at 10 μg/ml.

- CYP17 (17α-hydroxylase/C17,20-lyase) : Although primarily attributed to other compounds, this compound's structural analogs suggest potential interactions.

These enzymatic interactions are critical as they may influence pathways related to cancer progression and hormonal regulation.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. This compound showed promising results in inhibiting the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . These findings position this compound as a candidate for developing new antimicrobial agents.

This compound's biological effects are attributed to its ability to interact with various receptors and enzymes:

- Opioid Receptors : this compound interacts with kappa-opioid receptors (KOR), which may mediate its analgesic effects.

- Signal Transduction Pathways : The compound has been shown to influence calcium signaling pathways, which are crucial for many cellular processes.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study indicated that this compound could serve as a punisher in drug self-administration models in monkeys, suggesting its utility in treating substance use disorders .

- Computational models have predicted multiple targets for this compound, enhancing our understanding of its pharmacological profile .

Propiedades

IUPAC Name |

(4aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9-11,22-23H,6-8H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPADGWOASIJKSB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3C2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3[C@@]2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Salvinolone and where is it found?

A1: this compound is a polyoxygenated aromatic tricyclic diterpene originally isolated from the roots of Salvia prionitis. [] It has also been found in other plant species, including Taxodium distichum (bald cypress) cones [] and Clerodendrum kaichianum. []

Q2: What is the chemical structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, its structure is described as a tricyclic diterpene with multiple oxygen atoms. The core structure consists of an abietane skeleton, featuring an aromatic ring and various functional groups. [, , , ] Notably, this compound was once mistakenly identified as "montbretol" due to limitations in earlier spectroscopic techniques. []

Q3: Has this compound been synthesized in the lab?

A3: Yes, several research groups have reported the total synthesis of (±)-Salvinolone. [, , ] These syntheses typically utilize readily available starting materials like 3-fisopropoxy-5,5-dimethyl-2-cyclohexenone and employ key reactions such as alkylation and intramolecular Friedel-Crafts reactions. [] One approach used (+)-dehydroabietic acid as a starting point to achieve the synthesis. [, ]

Q4: What biological activities have been reported for this compound?

A4: this compound has shown promising in vitro antibacterial activity. [] Additionally, in a study screening various diterpenoids from Taxodium distichum, this compound exhibited notable inhibitory activity against prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. []

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: While dedicated SAR studies focusing solely on this compound are not explicitly mentioned in the provided abstracts, researchers have investigated the SAR of abietane-type diterpenoids, the broader class to which this compound belongs. [] These studies aim to correlate structural modifications with observed biological activities, providing insights for designing more potent and selective derivatives.

Q6: How is this compound purified from natural sources?

A6: One study successfully isolated this compound from Salvia prattii roots using a combination of non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography. [] This method yielded this compound with high purity (>98%), demonstrating its effectiveness for large-scale preparation.

Q7: What is the significance of the unified short synthesis using radical cyclization?

A7: A recent study highlighted the use of a photoredox catalyst to achieve the synthesis of oxygenated tricyclic aromatic diterpenes, a class encompassing this compound. [] This approach offers a shorter and potentially more efficient route compared to traditional methods, potentially paving the way for more accessible this compound derivatives for further research.

Q8: What are the potential applications of this compound's antibacterial activity?

A8: The efficient isolation of this compound from Salvia prattii [] alongside its antibacterial properties [] suggests its potential as a natural antibacterial agent. Further research is needed to explore its efficacy against specific bacterial strains, potential mechanisms of action, and suitability for pharmaceutical or other applications.

Q9: Are there alternative compounds with similar activities to this compound?

A9: Although not directly comparing alternatives to this compound, the research on abietane-type diterpenoids from Taxodium distichum [, ] identified other compounds like taxodione and 14-deoxycoleon U with potent biological activities. These compounds could be considered as potential alternatives or lead to the development of new molecules with improved profiles.

Q10: What is the historical context of this compound research?

A10: The research on this compound reveals an interesting historical context with the misidentification of "montbretol" []. This highlights the evolution of analytical techniques in natural product chemistry. Early research focused on isolation and structural elucidation, [, , ] while more recent efforts explore total synthesis, [, , , ] biological activities, [, ] and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.